1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

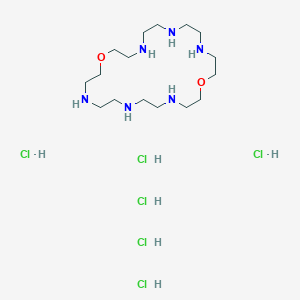

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride, also known as DOX, is a cyclic polyamine that has been extensively studied in the field of biochemistry and medicinal chemistry. This molecule has a unique structure that makes it an ideal candidate for various scientific research applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride involves multiple steps and reactions. The starting materials are commercially available and can be easily obtained. The synthesis pathway involves the use of various reagents and solvents to achieve the desired product. The reaction conditions need to be carefully controlled to ensure the purity and yield of the final product.", "Starting Materials": [ "1,2-Diaminoethane", "1,3-Diaminopropane", "1,4-Diaminobutane", "1,6-Diaminohexane", "1,10-Diaminodecane", "1,13-Dioxane", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Toluene" ], "Reaction": [ "Step 1: Condensation of 1,2-diaminoethane with 1,4-diaminobutane in the presence of sodium hydroxide to form 1,4,7,10-tetraazacyclododecane", "Step 2: Alkylation of 1,4,7,10-tetraazacyclododecane with 1,3-diaminopropane in the presence of toluene to form 1,4,7,10,13-pentaazacyclopentadecane", "Step 3: Reduction of 1,4,7,10,13-pentaazacyclopentadecane with sodium borohydride in methanol to form 1,4,7,10,13-pentaazacyclopentadecane dihydrochloride", "Step 4: Condensation of 1,4,7,10,13-pentaazacyclopentadecane dihydrochloride with 1,6-diaminohexane in the presence of acetone to form 1,4,7,10,13,16-hexaazacyclohexadecane dihydrochloride", "Step 5: Alkylation of 1,4,7,10,13,16-hexaazacyclohexadecane dihydrochloride with 1,10-diaminodecane in the presence of diethyl ether to form 1,4,7,10,13,16,19,22-octaazacyclotetracosane dihydrochloride", "Step 6: Cyclization of 1,4,7,10,13,16,19,22-octaazacyclotetracosane dihydrochloride with 1,13-dioxane in the presence of hydrochloric acid to form 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride" ] } | |

CAS RN |

126875-53-4 |

Molecular Formula |

C16H39ClN6O2 |

Molecular Weight |

383.0 g/mol |

IUPAC Name |

1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |

InChI |

InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |

InChI Key |

XAQNHVSBYSBXTE-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |

Canonical SMILES |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |

synonyms |

1,13-DIOXA-4,7,10,16,19,22-HEXAAZA-CYCLOTETRACOSANE 6HCL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.